molecular formula C8H11NOS B8314893 (+/-)-4,5,6,7-Tetrahydro-6-benzothiazolemethanol

(+/-)-4,5,6,7-Tetrahydro-6-benzothiazolemethanol

Cat. No. B8314893
M. Wt: 169.25 g/mol
InChI Key: JZAVASOFSYHZIZ-UHFFFAOYSA-N
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Patent
US04988699

Procedure details

A solution of (±)-ethyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate (13.5 g) (Example C) in 700 ml of anhydrous tetrahydrofuran is cooled in an ice bath and lithium aluminum hydride (4.56 g) is added in small portions. A thick suspension forms which is kept at room temperature for one hour. The reaction mixture is quenched by careful addition of a 10% solution of hydrochloric acid. The volatile components are evaporated in vacuo and the residue is stirred with a 25% solution of sodium hydroxide and dichloromethane for 30 minutes. An emulsion forms which is filtered through Celite. The aqueous phase is extracted with dichloromethane several times. The pooled organic extracts are dried and evaporated. The residue is recrystallized from ethyl acetate to give (±)-4,5,6,7-tetrahydro-6-benzothiazolemethanol as a colorless solid, mp 176°-182° C. A solution of this compound (5.0 g) in 500 ml of chloroform is treated with 25 ml of a 1 M hydrochloric acid-diethyl ether solution, followed by 50 ml of thionyl chloride. The reaction mixture is refluxed under nitrogen for one hour until evolution of gas ceases. The mixture is concentrated in vacuo and the residue is taken up into 100 ml of dimethylformamide. To this solution is added 1-(2-pyridyl)piperazine (4.89 g) and sodium bicarbonate (5.0 g) and the mixture is heated at 85° C. for six hours. The solvent is evaporated in vacuo, and the residue is partitioned between dichloromethane and water. The organic layer is dried (magnesium sulfate) and purified by MPLC. The hydrochloride salt is prepared to give (±)-4,5,6,7-tetrahydro-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]benzothiazole containing 2.85 molecules of hydrochloric acid and 1.1 molecules of water; mp 251°-252° C.
Name
(±)-ethyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(N2CCN([CH:14]3[CH2:23][CH2:22][C:17]4[N:18]=[C:19](N)[S:20][C:16]=4[CH2:15]3)CC2)=NC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:30]1CCC[CH2:31]1>>[S:20]1[C:16]2[CH2:15][CH:14]([CH2:31][OH:30])[CH2:23][CH2:22][C:17]=2[N:18]=[CH:19]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(±)-ethyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate
Quantity
13.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)C1CC2=C(N=C(S2)N)CC1
Name
Quantity
700 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with a 25% solution of sodium hydroxide and dichloromethane for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by careful addition of a 10% solution of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The volatile components are evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
An emulsion forms which is filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane several times
CUSTOM
Type
CUSTOM
Details
The pooled organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC2=C1CC(CC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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